Thesit®

Catalog No.
S526486
CAS No.
9002-92-0
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thesit<SUP>®</SUP>

CAS Number

9002-92-0

Product Name

Thesit®

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

miscible

Synonyms

C12-E9, dodecyl nonaoxyethylene ether, dodecylnonaoxyethylene glycol monoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound Thesit® is 582.4343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Thesit® is a non-ionic detergent, primarily composed of Polyethylene glycol dodecyl ether, with the CAS number 9002-92-0. It is a registered trademark of Desitin Arzneimittel GmbH and is widely used in biochemical and membrane biology research. The molecular structure of Thesit® features an amphiphilic nature, characterized by a hydrophilic head group and a hydrophobic tail group. Specifically, its general formula can be expressed as HO(CH₂CH₂O)ₙ(CH₂)₁₁CH₃, where nn represents the number of ethylene glycol units, allowing for variations in molecular weight and properties .

Thesit® appears as a white pasty substance or a clear, colorless to slightly yellow liquid at approximately 30°C. Its solubility in water is significant, making it suitable for various applications in scientific research .

The mechanism of action of Thesit® depends on the specific application. In membrane research, Thesit® likely interacts with the lipid bilayer of cell membranes through its hydrophobic tail group. This interaction can disrupt the membrane structure and solubilize membrane proteins, allowing them to be extracted for further study [].

In its anti-angiogenic role, Thesit® is thought to work by damaging the endothelial cells that line blood vessels, thereby inhibiting their growth []. However, the exact mechanism of this effect is not fully understood and requires further research.

Thesit® undergoes hydrolysis under extreme conditions such as high temperatures or strong acids/bases, leading to the formation of polyethylene glycol and dodecanol. This reaction highlights the compound's stability under normal laboratory conditions but indicates potential degradation pathways when exposed to harsh environments .

Thesit® exhibits notable biological activities, particularly its anti-angiogenic effects, which inhibit the growth of new blood vessels both in vitro and in vivo. This property makes it useful in various therapeutic applications, including sclerotherapy, where it acts as a sclerosant to treat vascular malformations . Additionally, Thesit® influences cellular processes such as cell signaling pathways and gene expression, further underscoring its importance in biological research.

Thesit® is utilized across multiple fields due to its unique properties:

  • Membrane Research: It serves as a substitute for Lubrol in preparing G proteins from bovine brain tissue.
  • Biochemical Assays: Thesit® helps reduce background sedimentation in reaction buffers.
  • Therapeutic Uses: Its anti-angiogenic properties are leveraged in medical treatments such as sclerotherapy .

Thesit® interacts with cellular membranes through its hydrophobic tail group, disrupting lipid bilayers and facilitating the solubilization of membrane proteins for analysis. This interaction is critical for studying membrane dynamics and protein function within biological systems . The exact mechanisms by which Thesit® exerts its biological effects, particularly regarding its anti-angiogenic activity, require further investigation to fully elucidate its action pathways.

Several compounds share structural similarities with Thesit®, primarily due to their amphiphilic nature and applications in biochemical research. Below is a comparison highlighting their unique features:

Compound NameCAS NumberUnique Features
Polidocanol (Thesit)9002-92-0Non-ionic detergent; anti-angiogenic properties
Lauromacrogol9002-92-0Used as a sclerosant; similar structure
Polyethylene glycol monododecyl ether9004-77-9Often used in drug formulations; varies in molecular weight
Heptaethylene glycol monododecyl ether1608-60-6Alkyl polyglycol ether; different alkyl chain length

Thesit® stands out due to its specific applications in membrane research and its dual role as a biochemical agent and therapeutic compound. Its distinct anti-angiogenic effects further differentiate it from other similar compounds that may not exhibit such biological activity .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

582.43429817 g/mol

Monoisotopic Mass

582.43429817 g/mol

Boiling Point

615.857 °C at 760 mmHg

Heavy Atom Count

40

LogP

3.94

Appearance

Solid powder

Melting Point

33-36 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0AWH8BFG9A

Related CAS

9043-30-5

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Absorption Distribution and Excretion

When given intravenously, the maximum blood concentrations were reached in 15 mins.
Route of elimination was not indicated.
When given intravenously, the volume of distribution was 35-82L.
Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Metabolism was not measured.

Wikipedia

Polidocanol
Quinoxaline

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Wood Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
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2: Raudino M, Giamblanco N, Montis C, Berti D, Marletta G, Baglioni P. Probing the Cleaning of Polymeric Coatings by Nanostructured Fluids: A QCM-D Study. Langmuir. 2017 Jun 13;33(23):5675-5684. doi: 10.1021/acs.langmuir.7b00968. Epub 2017 Jun 5. PubMed PMID: 28537736.
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5: Batchelor SN, Tucker I, Petkov JT, Penfold J, Thomas RK. Sodium dodecyl sulfate-ethoxylated polyethylenimine adsorption at the air-water interface: how the nature of ethoxylation affects the pattern of adsorption. Langmuir. 2014 Aug 19;30(32):9761-9. doi: 10.1021/la502848a. Epub 2014 Aug 8. PubMed PMID: 25079978.
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